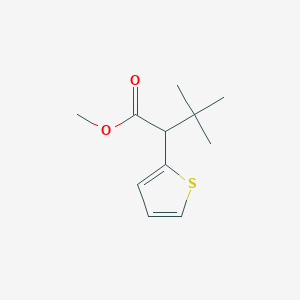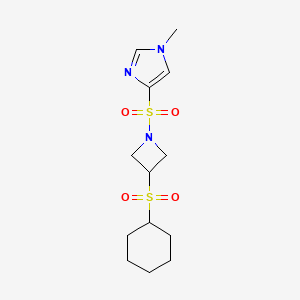
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide consists of an isoxazole ring attached to a phenyl group and an acetamide group. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can undergo either SN1 or SN2 reactions .Physical And Chemical Properties Analysis
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide is a solid compound . It appears brown in color . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antioxidant Activity
This compound has been synthesized and tested for its antioxidant properties . It exhibits the ability to interact with various free radicals, indicating its potential as an antioxidant agent. For instance, it has shown significant interaction with the DPPH radical and the ability to inhibit lipid peroxidation .
Anti-inflammatory Activity
The anti-inflammatory activity of this compound is noteworthy. It has been reported to inhibit soybean lipoxygenase (LOX), which is an enzyme involved in the inflammatory process. This suggests its potential application in the treatment of inflammatory diseases .
Lipoxygenase Inhibition
As part of its anti-inflammatory properties, the compound’s ability to inhibit LOX is significant. LOX plays a role in the biosynthesis of leukotrienes, which are mediators in the inflammatory response. Therefore, this compound could be useful in developing anti-inflammatory drugs .
Chitin Synthesis Inhibition
Research indicates that derivatives of this compound can inhibit chitin synthesis. This is particularly relevant in the field of pest control, as chitin is a key component in the exoskeletons of insects. By inhibiting chitin synthesis, this compound could serve as a basis for new insecticides .
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound has been used in QSAR studies to understand the relationship between chemical structure and biological activity. This is crucial for the rational design of new compounds with desired biological properties .
Synthesis of Novel Derivatives
The compound serves as a core structure for the synthesis of novel derivatives with potential biological activities. By modifying the phenyl ring or other parts of the molecule, researchers can create new compounds with varied and potentially enhanced properties .
Pharmaceutical Research
Given its antioxidant and anti-inflammatory activities, this compound has implications in pharmaceutical research. It could be explored for the development of drugs aimed at oxidative stress-related diseases and conditions involving inflammation .
Bioorganic Chemistry
In the field of bioorganic chemistry, the compound’s reactivity and interactions with biological molecules are of interest. It can be used to study the mechanisms of action of similar molecules and to develop new biochemical tools .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization and src kinase signaling .
Mode of Action
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide, like its similar compounds, may function as a microtubule and non–ATP-competitive inhibitor . It may mimic the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .
Pharmacokinetics
The mass spectral data of a similar compound can be found in a separate interface , which might provide insights into its pharmacokinetic properties.
Result of Action
Based on its potential mode of action, it might lead to cell cycle arrest, upregulation of p53, and triggering of apoptosis via caspase-3 stimulation and poly (adp-ribose) polymerase cleavage .
properties
IUPAC Name |
N-benzyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-14-7-3-1-4-8-14)12-16-11-17(22-20-16)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSWZFSDPSZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

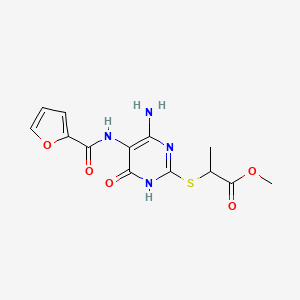
![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)
![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)
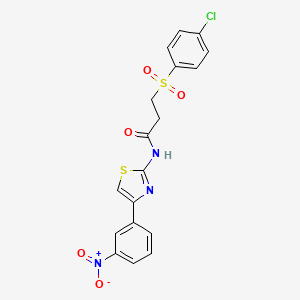
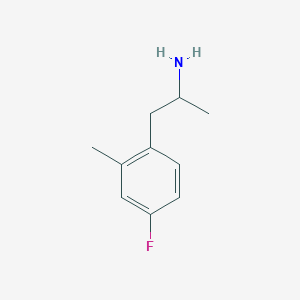
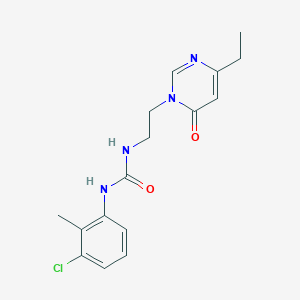
![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)
![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)
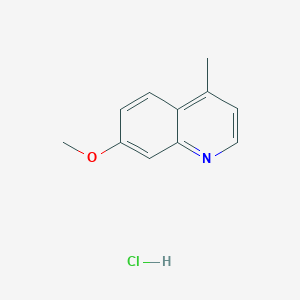
![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)
